molecular formula C16H13FN2OS B11219586 6-fluoro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one

6-fluoro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B11219586
M. Wt: 300.4 g/mol
InChI Key: RAVIBCVVYZBFKR-UHFFFAOYSA-N
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Description

6-fluoro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a fluorine atom, a methylphenyl group, and a sulfanylidene group attached to a quinazolinone core. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzamide with 4-methylbenzyl chloride in the presence of a base to form an intermediate. This intermediate is then subjected to cyclization and fluorination reactions to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-fluoro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom or the sulfanylidene group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

6-fluoro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one has been studied for various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-fluoro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or modulate receptor activity, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-fluoro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and lipophilicity, while the sulfanylidene group contributes to its potential as a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C16H13FN2OS

Molecular Weight

300.4 g/mol

IUPAC Name

6-fluoro-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C16H13FN2OS/c1-10-2-4-11(5-3-10)9-19-15(20)13-8-12(17)6-7-14(13)18-16(19)21/h2-8H,9H2,1H3,(H,18,21)

InChI Key

RAVIBCVVYZBFKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)F)NC2=S

Origin of Product

United States

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